2-(4-(3-methoxybenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(3-methoxybenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-methoxybenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the amide bond: This involves the reaction of 3-methoxybenzoic acid with an amine to form 3-methoxybenzamide.
Introduction of the tetrazole ring: This can be achieved through cyclization reactions involving azide compounds and nitriles under specific conditions.
Final coupling: The final step involves coupling the tetrazole intermediate with the appropriate phenyl and methoxyethyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-methoxybenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield methoxybenzoic acid derivatives, while reduction of the amide bond may produce methoxybenzylamines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(4-(3-methoxybenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes or receptors. The amide bond provides additional binding interactions, enhancing its affinity for target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-(3-methoxybenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide: shares similarities with other tetrazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both methoxy and amide groups, along with the tetrazole ring, allows for diverse applications and interactions that are not possible with simpler tetrazole derivatives.
Properties
IUPAC Name |
2-[4-[(3-methoxybenzoyl)amino]phenyl]-N-(2-methoxyethyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-28-11-10-20-19(27)17-22-24-25(23-17)15-8-6-14(7-9-15)21-18(26)13-4-3-5-16(12-13)29-2/h3-9,12H,10-11H2,1-2H3,(H,20,27)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUKTHKPGVWBRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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